molecular formula C15H20N2O2 B2829779 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 898465-07-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Katalognummer: B2829779
CAS-Nummer: 898465-07-1
Molekulargewicht: 260.337
InChI-Schlüssel: QUHWLSKJGASOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a high-purity chemical compound designed for research and development applications. This tetrahydroquinoline derivative is of significant interest in medicinal chemistry due to its structural similarity to compounds investigated for modulating the Receptor for Advanced Glycation End-products (RAGE) . RAGE is a multi-ligand cell surface receptor implicated in a range of pathological processes, including inflammatory disorders, diabetic complications, and neurodegenerative diseases . As a research chemical, it serves as a valuable scaffold for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The tetrahydroquinoline core is a privileged structure in drug discovery, also featured in other research contexts such as inhibitors of protein farnesyltransferase (PFT), a target investigated for antimalarial therapies . Researchers can utilize this compound in biochemical assays, target identification studies, and as a building block for the synthesis of more complex molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material according to established laboratory safety protocols.

Eigenschaften

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-13-7-6-12-5-4-8-17(11(3)18)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHWLSKJGASOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. The resulting dihydro isoquinoline intermediate is then reduced to the tetrahydroquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence focuses on aliphatic amides, such as those identified in Bactrocera tryonimales volatile blends (e.g., N-(3-methylbutyl)propanamide and N-(3-methylbutyl)isobutyramide) . While these compounds share the amide functional group with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, critical structural differences exist (Table 1).

Table 1: Structural and Functional Comparison

Compound Backbone Key Substituents Molecular Rigidity Potential Applications
This compound Tetrahydroquinoline Acetyl (1-position), Isobutyramide (7-position) High (aromatic + aliphatic fusion) Drug discovery, catalysis
N-(3-methylbutyl)propanamide (C4) Linear aliphatic chain Propanamide, 3-methylbutyl group Low Insect pheromone, ecological studies
N-(3-methylbutyl)isobutyramide (C6) Linear aliphatic chain Isobutyramide, 3-methylbutyl group Low Behavioral studies in Diptera

Key Differences :

Backbone Complexity: The tetrahydroquinoline core in the target compound introduces aromaticity and rigidity, contrasting with the flexible aliphatic chains in C4 and C6 . This rigidity may enhance binding specificity in biological systems or stabilize interactions in materials. Aliphatic amides (C4, C6) exhibit conformational flexibility, which may facilitate rapid diffusion in ecological contexts (e.g., pheromone release) .

Electronic Effects: The acetyl group at the 1-position of the tetrahydroquinoline ring could donate electron-withdrawing effects, altering reactivity compared to the electron-donating alkyl groups in C4 and C4.

Bioactivity and Applications: Aliphatic amides like C4 and C6 are implicated in insect communication, with volatility and blend ratios critical for function . In contrast, the tetrahydroquinoline derivative’s larger size and lower volatility may suit pharmaceutical applications (e.g., kinase inhibition analogs).

Research Findings and Limitations

  • Synthetic Accessibility: No data on the synthesis of this compound are provided. Comparatively, aliphatic amides like C4 and C6 are synthesized via straightforward acylations, as inferred from their natural occurrence in insects .
  • Biological Data : The target compound’s bioactivity remains uncharacterized in the provided evidence. In contrast, aliphatic amides in Bactrocera tryonimales show colony-age-dependent emission patterns, suggesting roles in mating or territorial behavior .

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound is derived from tetrahydroquinoline structures, which are known for their diverse pharmacological properties. The compound's structure includes an acetyl group and an isobutyramide moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as opioid receptor agonists . Opioid receptors play a crucial role in modulating pain and are central to the efficacy of many analgesics. Specifically, studies have shown that modifications to the tetrahydroquinoline structure can enhance binding affinity to μ-opioid receptors (MOR) and κ-opioid receptors (KOR), leading to significant anti-nociceptive effects in animal models .

Structure-Activity Relationship (SAR)

The SAR studies suggest that variations in the substituents on the tetrahydroquinoline core significantly affect biological activity. For instance:

CompoundReceptor AffinityED50 (mg/kg)Comments
Compound 45High MOR/KOR0.8Strong anti-nociceptive effects
Compound 46Medium MOR/KOR1.059Moderate efficacy in pain relief

These findings indicate that specific structural features are critical for optimizing receptor interaction and enhancing therapeutic potential .

Case Study 1: Anti-Nociceptive Effects

A study conducted on mice demonstrated that this compound exhibited significant anti-nociceptive effects when administered in a tail-flick test. The results showed a dose-dependent response with an effective dose (ED50) of approximately 1.059 mg/kg . This suggests that the compound may be a candidate for further development as an analgesic.

Case Study 2: Blood-Brain Barrier Penetration

Another aspect of the research focused on the compound's ability to penetrate the blood-brain barrier (BBB). Enhanced BBB penetration was observed with certain derivatives of tetrahydroquinoline structures, which is essential for central nervous system (CNS) activity. The study highlighted that modifications leading to increased lipophilicity could facilitate better CNS access .

Conclusion and Future Directions

This compound represents a promising area of research within the realm of analgesics and neuropharmacology. Its potential as an opioid receptor agonist opens avenues for developing new therapies for pain management with potentially reduced side effects compared to traditional opioids.

Future research should focus on:

  • In vivo studies : To confirm efficacy and safety profiles.
  • Further SAR exploration : To identify optimal structural modifications that enhance potency and selectivity.
  • Clinical trials : To evaluate therapeutic applications in human subjects.

Q & A

Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide?

The compound is typically synthesized via N-acylation of a tetrahydroquinoline precursor. A common method involves reacting 1-acetyl-1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base (e.g., triethylamine) to facilitate amide bond formation. Purification is achieved using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What characterization techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical during handling?

  • Store at -20°C in airtight containers to prevent degradation.
  • Use personal protective equipment (PPE) and avoid inhalation/contact (refer to hazard codes: P210, P201, P202 in safety guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from differences in purity , assay conditions , or cell line variability . Strategies include:

  • Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Batch reproducibility checks via HPLC and quantitative NMR (qNMR).
  • Strict adherence to standardized protocols (e.g., IC50 determination under uniform ATP concentrations for kinase assays) .

Q. What experimental design principles optimize synthesis yield and scalability?

  • Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading).
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Flow chemistry : Enhances scalability and heat transfer for exothermic steps .

Q. What methodologies elucidate the compound’s mechanism of action as a kinase inhibitor?

  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with kinase active sites (e.g., ATP-binding pockets).
  • Kinase profiling panels : Test inhibition across a broad panel (e.g., 100+ kinases) to identify selectivity.
  • Site-directed mutagenesis : Validate key residues (e.g., gatekeeper mutations) affecting binding affinity .

Q. How does the nitro group (if present in derivatives) influence bioreduction and cytotoxicity?

  • Nitroreductase enzymes in hypoxic tumor cells reduce nitro groups to cytotoxic radicals, inducing DNA damage.
  • Electron paramagnetic resonance (EPR) : Detect reactive intermediates (e.g., nitro anion radicals).
  • Hypoxia-selective assays : Compare cytotoxicity under normoxic vs. hypoxic conditions .

Q. What approaches assess physicochemical properties for drug development?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • logP : Determine via reversed-phase HPLC or octanol-water partitioning.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Data Contradiction Analysis Example

Study Reported IC50 (Kinase X) Potential Cause of Discrepancy
A (2024)50 nMUsed recombinant kinase without post-translational modifications.
B (2025)220 nMTested in cell lysates with competing endogenous ATP.
Resolution Validate using homogeneous time-resolved fluorescence (HTRF) under matched ATP concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.